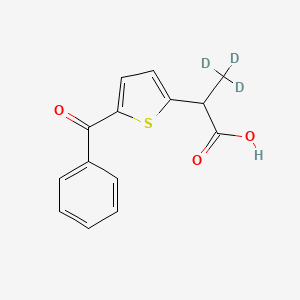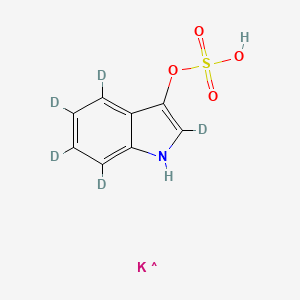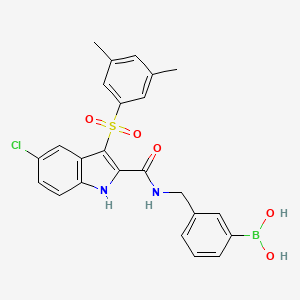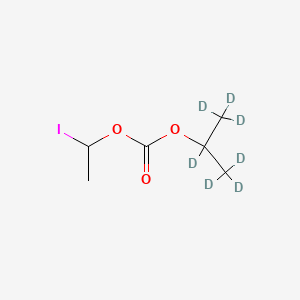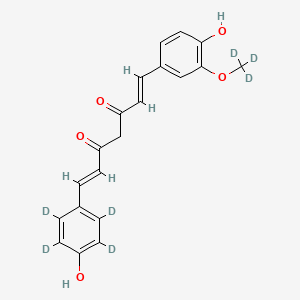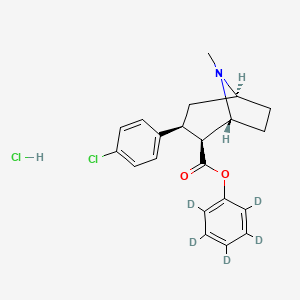
RTI-113-d5 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RTI-113-d5 (hydrochloride) is a deuterated analog of RTI-113, a compound known for its use in scientific research, particularly in the field of proteomics. The compound is chemically described as (1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Phenyl Ester-d5 Hydrochloride. It has a molecular formula of C21H17D5ClNO2•HCl and a molecular weight of 397.35 .
Vorbereitungsmethoden
The synthesis of RTI-113-d5 (hydrochloride) involves several steps, starting with the preparation of the deuterated precursor. The synthetic route typically includes the following steps:
Preparation of the deuterated precursor:
Formation of the bicyclic structure: The precursor undergoes a series of reactions to form the bicyclic structure characteristic of RTI-113-d5.
Introduction of the phenyl ester group: The final step involves the esterification of the bicyclic structure with phenyl ester to form RTI-113-d5 (hydrochloride).
Analyse Chemischer Reaktionen
RTI-113-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ester group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
RTI-113-d5 (hydrochloride) has several scientific research applications, including:
Proteomics Research: The compound is used as a biochemical tool in proteomics research to study protein interactions and functions.
Neuroscience Research: RTI-113-d5 is used to investigate the mechanisms of action of various neurotransmitters and their receptors.
Pharmacological Studies: The compound is used in pharmacological studies to understand the effects of drugs on the central nervous system.
Cocaine Dependence Research: RTI-113-d5 has been shown to decrease cocaine self-administration in animal models, making it a potential candidate for developing therapies for cocaine dependence.
Wirkmechanismus
RTI-113-d5 (hydrochloride) exerts its effects by interacting with specific molecular targets in the brain. The compound primarily targets the dopamine transporter, inhibiting the reuptake of dopamine and leading to increased dopamine levels in the synaptic cleft. This mechanism is similar to that of cocaine, but RTI-113-d5 has a longer duration of action .
Vergleich Mit ähnlichen Verbindungen
RTI-113-d5 (hydrochloride) is similar to other 3-phenyltropane analogs, such as RTI-113 and RTI-4229-113. the deuterated version, RTI-113-d5, offers unique advantages, including increased stability and altered pharmacokinetics. Other similar compounds include:
RTI-113: The non-deuterated analog of RTI-113-d5.
RTI-4229-113: Another 3-phenyltropane analog with similar properties.
Cocaine: A naturally occurring compound with a similar mechanism of action but a shorter duration of effect
RTI-113-d5 (hydrochloride) stands out due to its deuterated nature, which provides unique benefits in research applications.
Eigenschaften
Molekularformel |
C21H23Cl2NO2 |
|---|---|
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentadeuteriophenyl) (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H22ClNO2.ClH/c1-23-16-11-12-19(23)20(21(24)25-17-5-3-2-4-6-17)18(13-16)14-7-9-15(22)10-8-14;/h2-10,16,18-20H,11-13H2,1H3;1H/t16-,18+,19+,20-;/m0./s1/i2D,3D,4D,5D,6D; |
InChI-Schlüssel |
UVNAYBAOZUMARC-UTJWLZNHSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC(=O)[C@@H]2[C@H]3CC[C@H](N3C)C[C@@H]2C4=CC=C(C=C4)Cl)[2H])[2H].Cl |
Kanonische SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


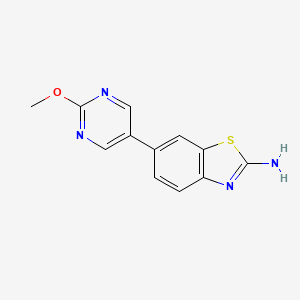
![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4S,7S,9S,10S,13R,15S)-5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12421588.png)
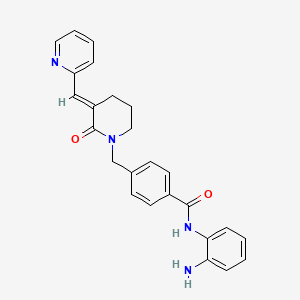
![4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate](/img/structure/B12421601.png)
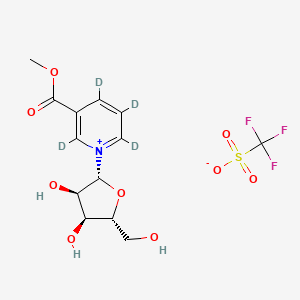
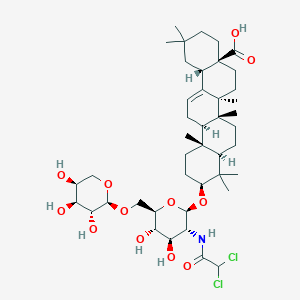
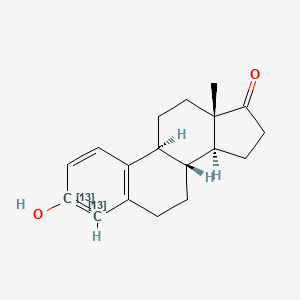
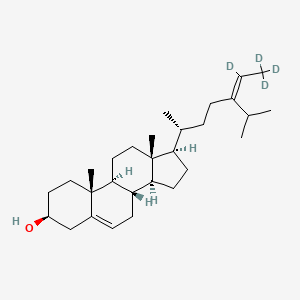
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)
